molecular formula C13H12O9 B15150872 trans-Caftaric acid CAS No. 908095-24-9

trans-Caftaric acid

Cat. No.: B15150872
CAS No.: 908095-24-9
M. Wt: 312.23 g/mol
InChI Key: SWGKAHCIOQPKFW-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry and Phytochemistry

trans-Caftaric acid is a naturally occurring phenolic acid classified as a non-flavonoid. researchgate.net Structurally, it is an ester formed from two more common molecules: trans-caffeic acid and L-(+)-tartaric acid. biointerfaceresearch.com This esterification makes it a member of the hydroxycinnamate family, which are widespread secondary metabolites in the plant kingdom. ebi.ac.uknih.gov Its chemical formula is C₁₃H₁₂O₉, and it has a molecular weight of approximately 312.23 g/mol . caymanchem.comnih.gov

This compound is particularly abundant in specific plants, most notably grapes (Vitis vinifera), where it is one of the principal phenolic components in the juice and leaves. researchgate.netbiointerfaceresearch.comagriculturejournals.cz Beyond grapes, this compound is a significant constituent of other plants, including common chicory (Cichorium intybus) and the medicinal plant Eastern purple coneflower (Echinacea purpurea). biointerfaceresearch.comnih.gov In Echinacea, it serves as a crucial intermediate in the biosynthesis of more complex phytochemicals, such as chicoric acid, a process catalyzed by specific enzymes like hydroxycinnamoyl-CoA: tartaric acid hydroxycinnamoyl transferase (HTT). nih.govnih.govmdpi.com

Table 1: Chemical Properties of this compound

Property Value Source(s)
Chemical Formula C₁₃H₁₂O₉ caymanchem.comnih.gov
Molecular Weight 312.2 g/mol caymanchem.com
IUPAC Name (2R,3R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxy-butanedioic acid caymanchem.com
Classification Non-flavonoid phenolic acid, Hydroxycinnamate researchgate.net

| Synonyms | trans-Caffeoyltartaric acid, Caftaric acid | caymanchem.com |

Significance in Plant Biology and Ecosystems

In plant biology, this compound plays a pivotal role in response to tissue injury, particularly in the phenomenon of enzymatic browning. tubitak.gov.tr When plant cells are damaged, as occurs during the crushing of grapes, the compartmentalization of cellular components is disrupted. ijcmas.com This brings this compound into contact with the enzyme polyphenol oxidase (PPO). tubitak.gov.trijcmas.com PPO catalyzes the oxidation of this compound into a highly reactive intermediate known as caftaric acid o-quinone. tubitak.gov.trnih.gov This quinone is a precursor to the brown pigments that form in damaged fruits and vegetables. tubitak.gov.tr

However, the plant has a protective mechanism involving the antioxidant tripeptide, glutathione (B108866). oeno-one.eu Glutathione can rapidly react with the caftaric acid o-quinone to form a new, colorless compound called 2-S-glutathionyl caftaric acid, also known as the Grape Reaction Product (GRP). nih.govresearchgate.netwikipedia.orgnih.gov This reaction effectively traps the quinone, preventing it from polymerizing into brown pigments and thus limiting the extent of browning. oeno-one.eunih.gov

The concentration of this compound is not static and can fluctuate based on the plant's developmental stage, environmental conditions, and stress factors. researchgate.net For instance, its levels change during grape ripening and can be elevated in grapes affected by conditions like "Berry shrivel". biointerfaceresearch.com It is a major phenolic compound in the leaves of certain grape varieties, where it may contribute to the plant's defense against pathogens and UV radiation. biointerfaceresearch.comresearchgate.net Furthermore, its role as a biosynthetic intermediate for other compounds like chicoric acid in Echinacea underscores its importance in the complex web of plant secondary metabolism. nih.govnih.gov

Table 2: Documented Occurrence of this compound in Various Plants

Plant Species Common Name Part(s) where found Source(s)
Vitis vinifera Grape Juice, Skin, Pulp, Leaves, Stems biointerfaceresearch.comagriculturejournals.czub.edu
Echinacea purpurea Eastern Purple Coneflower Aerial parts, Roots biointerfaceresearch.comnih.govmdpi.com
Cichorium intybus Common Chicory Aerial parts biointerfaceresearch.commdpi.com
Echinacea pallida Pale Purple Coneflower Roots, Leaves core.ac.uk

Historical Perspective of Academic Inquiry

The scientific study of this compound began with its identification in grapes and its recognized impact on the quality of wine, particularly the browning of white wines. tubitak.gov.tr Early research in the latter half of the 20th century focused on understanding its chemical behavior during winemaking.

A significant advancement came in the 1980s with the work of Dr. Vernon Singleton and his colleagues. Their research in 1985 was pivotal in elucidating the fate of this compound during oxidation in grape must. They were the first to identify 2-S-glutathionyl caftaric acid (GRP), explaining the mechanism by which glutathione limits enzymatic browning. openagrar.de Subsequent studies, such as those by Cheynier and Van Hulst in 1988, further explored the oxidation of both this compound and GRP in model systems, providing a deeper understanding of the reaction kinetics. tubitak.gov.tracs.org

The advent and refinement of analytical techniques, especially high-performance liquid chromatography (HPLC), have been instrumental in advancing research. biointerfaceresearch.comchem-soc.si These methods allowed for the accurate quantification of this compound and its derivatives in complex plant extracts and wine, enabling detailed studies on its concentration changes during fruit development and its response to various viticultural practices. ub.educhem-soc.si

More recently, research has shifted towards understanding its biosynthesis at the molecular level. Studies on Echinacea purpurea have successfully identified and characterized the specific acyltransferase enzymes responsible for synthesizing this compound and its subsequent conversion to chicoric acid, revealing a unique two-step pathway involving different cellular compartments. nih.govnih.gov This progression from chemical characterization in food products to the elucidation of its biosynthetic pathways illustrates a comprehensive scientific journey.

Table 3: Key Historical Research Milestones for this compound

Year(s) Research Focus Key Finding Source(s)
1985 Oxidation in grape must Identification of 2-S-glutathionyl caftaric acid (GRP) as the product of caftaric acid oxidation in the presence of glutathione. openagrar.de
1988 Oxidation mechanisms Detailed study of the oxidation kinetics of this compound and GRP in model solutions. tubitak.gov.tracs.org
1990s-Present Analytical methodology Development and application of HPLC and LC-MS methods for accurate detection and quantification in various plant and food matrices. researchgate.netchem-soc.si
2007 Bioavailability studies Investigation into the absorption and metabolism of this compound in mammals, showing its conversion to metabolites like trans-fertaric acid. nih.gov

| 2021 | Biosynthesis pathway | Elucidation of the two-step enzymatic pathway for chicoric acid synthesis in Echinacea purpurea, with this compound as a key intermediate. | nih.govnih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3-hydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGKAHCIOQPKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860845
Record name 2-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-3-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908095-24-9
Record name 2-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxybutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908095-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Occurrence and Distribution in Biological Matrices

Plant Kingdom Sources

Trans-caftaric acid is recognized as one of the most abundant non-flavonoid phenolic compounds in grapes (Vitis species) and, consequently, in wine. acs.org It is a major hydroxycinnamate, primarily located in the easily expressed vacuolar juice of the grape berry. openagrar.de

The concentration of this compound in grapes is significantly influenced by the specific cultivar and, to some extent, geographical origin. Studies comparing different Vitis vinifera varieties have highlighted a wide range in content.

For instance, in a study of Italian red cultivars, the highest concentrations of this compound in grape skins were found in Uvalino and Barbera, followed by Albarossa, and then Nebbiolo. mdpi.com Research on white wine varieties from the Czech Republic identified particularly high levels in interspecific varieties such as Malverina (39.73 mg/L) and Hibernal (32.49 mg/L). agriculturejournals.cz In contrast, some South African varietal wines have been reported to contain lower amounts, ranging from 8.8 to 14.3 mg/L. agriculturejournals.cz

Further research comparing eight different grape varieties showed that under controlled conditions to prevent oxidation, Grenache juice contained approximately 200 mg/L of this compound, whereas Carignane juice had a much lower concentration at 50 mg/L. openagrar.de The genetic control over the ratio of caftaric acid to other hydroxycinnamic acids, like p-coumaric acid, has been suggested as a potential tool for identifying and determining the origin of grapevine varieties. agriculturejournals.cz

Table 1: Varietal Differences in this compound Content in Grapes and Wine

Grape VarietyMatrixThis compound Content (mg/L or mg/kg)Region/Reference
MalverinaWine39.73 mg/LCzech Republic agriculturejournals.cz
HibernalWine32.49 mg/LCzech Republic agriculturejournals.cz
GrenacheJuice~200 mg/L openagrar.de
CarignaneJuice~50 mg/L openagrar.de
UvalinoSkinsHighest among 4 Italian cultivarsItaly mdpi.com
BarberaSkinsHigh contentItaly mdpi.com
NebbioloSkinsLowest among 4 Italian cultivarsItaly mdpi.com

This compound is not uniformly distributed throughout the grape plant. The highest concentrations are typically found in the berry pulp and, consequently, the juice. openagrar.demdpi.com The skins also contain significant amounts, while stems are another notable source. mdpi.comus.es In contrast, seeds contain very low levels of this compound. us.es

A detailed analysis of white grape marc revealed that stems had the highest concentration of caftaric acid (16.8 mg/100g DM), followed by skins (2.4 mg/100g DM) and seeds (1.1 mg/100g DM). us.es The antioxidant effect of grape stems has been directly related to their caftaric acid content. researchgate.net Leaves of some varieties, particularly red ones, can also contain high concentrations of hydroxycinnamic acid derivatives, including this compound. researchgate.net

Table 2: Distribution of this compound in Grape Plant Organs (White Grape Marc)

Plant OrganThis compound Content (mg/100g Dry Mass)
Stems16.8 us.es
Skins2.4 us.es
Seeds1.1 us.es

The concentration of this compound fluctuates significantly during the ripening of the grape berry and is highly susceptible to degradation during processing. Generally, the total hydroxycinnamate content tends to peak before véraison (the onset of ripening) and then declines as the grape matures. mdpi.com This decrease is attributed to both the dilution effect from the increasing volume of the berry and the utilization of precursors in the biosynthesis of other phenolic compounds. mdpi.com One study on Grenache grapes showed the highest this compound content in the juice at an early ripeness stage (8.5 °Brix), after which the concentration trended downward, declining by over 20% as the berries ripened to 20.2 °Brix. core.ac.uk However, other studies have noted variations, with some showing a slight increase near harvest. mdpi.comresearchgate.net

Processing of grapes, especially crushing and pressing, can lead to rapid and substantial losses of this compound due to oxidation catalyzed by polyphenol oxidase. openagrar.de If not protected by an inert atmosphere or antioxidants, a significant portion of the original this compound can be converted into other reaction products. openagrar.de During juice processing of Sauvignon blanc, for example, this compound was one of the compounds that decreased the most, particularly during the clarification step. oeno-one.eu Conversely, its concentration can appear higher in the final wine compared to the initial juice, which may be due to partial hydrolysis from other tartaric acid esters during fermentation. oeno-one.eu

This compound is a known constituent of chicory (Cichorium intybus). acs.orgnih.gov It has been identified alongside other phenolic compounds in various parts of the plant. mdpi.comiosrphr.org Research has shown its presence in extracts from chicory leaves. spandidos-publications.com One study comparing in vivo grown plants with in vitro regenerated plants detected this compound in both, with varying concentrations depending on the specific plant tissue (e.g., leaves, roots, callus). mdpi.com It is also a component of Cichorium spinosum. researchgate.net

This compound is a significant bioactive component in Echinacea species, particularly Echinacea purpurea (purple coneflower). acs.orgnih.gov It is considered a key caffeic acid derivative and is used, along with cichoric acid, as a chemical marker for evaluating the quality of Echinacea herbal material according to the European Pharmacopoeia. nih.gov

The compound is found in various plant parts. One analysis of E. purpurea roots found that caftaric acid and chicoric acid together constituted nearly 60% of the total phenolic compounds. nih.gov Other research has reported caftaric acid concentrations in the root extract of E. purpurea to be around 1.5 mg/g DW and 2.2 mg/g DW in different studies. nih.gov HPLC analysis has identified caftaric acid as a major phenolic compound in coneflower, with leaves containing particularly high amounts, measured at 2673.31 mg per 100 g of dry weight in one study. biointerfaceresearch.com

Table 3: Reported this compound Content in Cichorium and Echinacea Species

SpeciesPlant PartThis compound Content
Cichorium intybus (Chicory)Leaves, Roots, CallusPresent, variable concentrations mdpi.comspandidos-publications.com
Echinacea purpurea (Coneflower)Leaves (dry weight)~2673 mg/100g biointerfaceresearch.com
Echinacea purpurea (Coneflower)Root Extract (dry weight)1.5 - 2.2 mg/g nih.gov
Distribution within Plant Organs (Skins, Juices, Stems, Leaves, Seeds)

Other Botanical Sources

This compound, a notable phenolic compound, is not only prevalent in grapes but has also been identified in a variety of other plant species. Analysis using high-performance liquid chromatography has confirmed its presence as a major phenolic compound in Ficus carica L., commonly known as the fig. biointerfaceresearch.com The leaves of some fig tree varieties have been found to contain significant concentrations of this compound. mdpi.comipb.pt

The compound is also a constituent of leafy greens such as lettuce (Lactuca sativa) and spinach. acs.orgnih.gov In different varieties of lettuce, including Romaine and butterhead, this compound is a recognized component. nih.govacs.orgmdpi.com Studies on spinach extracts have also quantified the presence of caftaric acid, with one study reporting a concentration of 20 mg L⁻¹. researchgate.net Furthermore, this compound has been identified in Solanum indicum.

Biosynthesis and Precursor Pathways in Plants

The biosynthesis of this compound in plants is intrinsically linked to the shikimate pathway. researchgate.netmdpi.com This metabolic route is fundamental for the production of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan, which serve as precursors for a vast array of secondary metabolites, including phenolic compounds. researchgate.netnih.govuzh.ch The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through several enzymatic steps to produce chorismate, a key branch-point intermediate. researchgate.netnih.gov Phenylalanine, a direct product of this pathway, is a crucial starting material for the synthesis of this compound. researchgate.netmdpi.com

This compound is an ester formed from the condensation of caffeic acid and tartaric acid. biointerfaceresearch.comresearchgate.netunipd.it The biosynthesis of caffeic acid itself originates from phenylalanine. researchgate.netmdpi.com Phenylalanine is first converted to cinnamic acid, which is then transformed into caffeic acid and its derivatives. mdpi.com Tartaric acid is a prominent organic acid found in high concentrations in grape berries. biointerfaceresearch.com The esterification of caffeic acid with tartaric acid results in the formation of this compound. mdpi.comunipd.it

Role of Shikimate Pathway

Presence in Derived Products

This compound is a significant non-flavonoid phenolic compound found in various types of wine. researchgate.net It is considered the main class of phenolic compounds in white wines and a major class of non-flavonoid phenolics in red wines. researchgate.net In rosé sparkling wines, this compound has been identified as the most abundant polyphenol. biointerfaceresearch.com Studies on both white and rosé sparkling wines have confirmed the presence of this compound, with its concentration being a key differentiator based on the grape variety used. nih.govacs.orgresearchgate.net

In red wines, this compound is consistently the predominant hydroxycinnamic acid. mdpi.comresearchgate.net Its concentration can vary significantly depending on the grape cultivar and region. For instance, a study of Bulgarian red wines found this compound concentrations ranging from 25.49 to 106.25 mg/L, while Serbian red wines showed concentrations between 22.08 and 60.54 mg/L. mdpi.com In Merlot wines, an average concentration of 59.2 mg/L has been reported. researchgate.net Tropical Tannat red wines have also been shown to contain high levels of this compound. nih.gov

Grape juice is a particularly rich source of this compound. biointerfaceresearch.comresearchgate.net In Concord grape juice, tartaric esters of hydroxycinnamic acids, primarily this compound, account for a significant portion of the total phenolic content. nih.govacs.orgresearchgate.net One analysis revealed that this compound comprised 85% of these esters, with a total concentration of 444 μmol/L. biointerfaceresearch.comnih.govacs.org However, processing methods can impact its concentration; for example, the concentration and reconstitution of grape juice led to a significant decrease in this compound from 397.08 to 159.14 mg/L. embrapa.br

This compound is also a key antimutagenic component in the juice of Vitis coignetiae, a wild grape species. nih.govsigmaaldrich.comchemfaces.com Additionally, it is found in verjuice, the unfermented juice of unripe grapes, where it is one of the primary hydroxycinnamic acids present. unipd.itresearchgate.netweinobst.at

Other Processed Plant Extracts (e.g., Grape Stem Extract)

This compound, a significant phenolic compound, is not only prevalent in grapes and wine but is also found in various other processed plant extracts, with grape stems emerging as a particularly rich source. biointerfaceresearch.comresearchgate.net The valorization of winery by-products like grape stems has led to increased research into their chemical composition, revealing substantial amounts of this compound. mdpi.com

Detailed Research Findings

Studies have consistently identified this compound as a major phenolic acid in grape stem extracts. nih.gov Its concentration, however, can vary significantly depending on factors such as grape variety, vintage, and geographical location. nih.gov For instance, research on Spanish grape varieties demonstrated that catechin (B1668976) was the most abundant phenolic compound, but this compound was also present in notable quantities. nih.gov

One study analyzing white grape stems found that this compound was one of the two main phenolic acids detected, with concentrations differing among various cultivars. mdpi.com The concentrations in this particular study were reported to be higher than those found in some previous research, which cited average values of 168.00 and 723.00 µg/g on a dry weight basis. mdpi.com Another investigation into grape stems from different Spanish varieties also quantified this compound, alongside other phenolic compounds. nih.gov

The antioxidant properties of grape stem extracts are often linked to their phenolic composition, including the presence of this compound. biointerfaceresearch.comresearchgate.net The compound is known to be a potent inhibitor of the tyrosinase enzyme, suggesting its potential utility. mdpi.com

Foliar application of vine-shoot extracts on grapevines has also been shown to influence the this compound content in the resulting musts and wines. oeno-one.eucsic.es In some cases, these treatments led to an increase in this compound concentrations. oeno-one.eucsic.es

Data on this compound Content

The following table summarizes the concentration of this compound found in grape stem extracts from various studies. It is important to note that direct comparisons between studies can be challenging due to differences in analytical methods, units of measurement, and the specific grape varieties and extraction processes used.

Plant MaterialGrape Variety/TypeConcentration of this compoundReference
White Grape Stems'Moscatel'310.19 mg/g dw mdpi.com
White Grape Stems'Códega do Larinho'227.62 mg/g dw mdpi.com
White Grape Stems'Viosinho'197.02 mg/g dw mdpi.com
White Grape Stems'Arinto'145.69 mg/g dw mdpi.com
White Grape Stems'Gouveio Real'90.57 mg/g dw mdpi.com
White Grape Stems'Síria'89.02 mg/g dw mdpi.com
White Grape Stems'Malvasia Fina'75.82 mg/g dw mdpi.com
Grape StemsNot Specified168.00 µg/g dw (average) mdpi.com
Grape StemsNot Specified723.00 µg/g dw (average) mdpi.com

dw: dry weight

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Animal Models

Antioxidant Mechanisms

trans-Caftaric acid, a phenolic compound predominantly found in grapes, has demonstrated significant antioxidant properties through various mechanisms. These include direct scavenging of free radicals and modulation of the body's endogenous antioxidant systems.

This compound exhibits robust free radical scavenging activity, a key component of its antioxidant capacity. This has been demonstrated through various in vitro assays, including those involving peroxyl radicals, 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.

The ability of this compound to scavenge free radicals is well-documented. It has been shown to effectively scavenge DPPH free radicals with a reported EC50 value of 20.4 μM. caymanchem.com Furthermore, studies have highlighted its capacity to scavenge ABTS radicals, indicating its broad-spectrum antioxidant potential. biointerfaceresearch.comsciencegate.app The antioxidant effect of grape stem and juice has been directly linked to their this compound content. biointerfaceresearch.comresearchgate.net

In comparative studies, the antioxidant activity of this compound has been evaluated alongside other phenolic compounds. For instance, extracts containing this compound have shown significant scavenging activity against both DPPH and ABTS radicals. researchgate.netnih.gov Theoretical studies have also been conducted to understand the mechanisms behind its radical scavenging properties. academie-sciences.fr

The scavenging of peroxyl radicals is a particularly important aspect of its antioxidant activity. Computational studies have revealed that this compound possesses good hydroperoxyl radical (HOO•) scavenging activity, especially in aqueous environments at physiological pH. researchgate.netresearchgate.netrsc.org This activity is faster than that of well-known antioxidants like Trolox and ascorbic acid. researchgate.netrsc.org In lipid media, however, it is considered a weak antioxidant. researchgate.netrsc.org

The kinetics of this compound's radical scavenging activity are influenced by the surrounding medium and its acid-base equilibrium. researchgate.netrsc.org In lipid media, the primary mechanism for scavenging peroxyl radicals is formal hydrogen transfer (FHT). researchgate.netrsc.org In contrast, in aqueous solutions at physiological pH, both single electron transfer (SET) and hydrogen transfer mechanisms contribute to its potent radical scavenging activity, particularly from its trianion state. researchgate.netrsc.org

The antioxidant mechanism of this compound involves the generation of a semi-quinone radical. researchgate.netunimi.it This is due to the presence of a vicinal di-hydroxy function on the caffeoyl moiety. researchgate.netunimi.it Upon donating a hydrogen atom or an electron to a free radical, this compound is converted into a more stable semi-quinone radical, which can then react with and neutralize other reactive oxygen species. researchgate.netunimi.it This process is central to its ability to protect against oxidative damage. The formation of these relatively stable radicals has been established through various analytical methods. libretexts.org The redox cycling between the quinone and semi-quinone forms can, under certain conditions, also lead to the generation of reactive oxygen species. nih.gov

In addition to directly scavenging free radicals, this compound can bolster the body's own antioxidant defenses by modulating the activity of key antioxidant enzymes. These include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).

Preclinical studies in animal models have demonstrated the ability of this compound to restore the levels of these crucial antioxidant enzymes in the face of oxidative stress. For example, in a rat model of interstitial cystitis, administration of this compound significantly increased the expression of SOD, CAT, and GSH. nih.govacs.org Similarly, in a model of renal ischemia-reperfusion injury, this compound treatment enhanced the activity of SOD. nih.govnih.govmedchemexpress.cn It has also been shown to restore liver SOD and glutathione peroxidase (GPx) activities in rats with methamphetamine-induced oxidative stress. nih.gov

The modulation of these enzymes is a critical aspect of its protective effects. SOD is responsible for converting superoxide radicals to hydrogen peroxide, which is then detoxified by CAT and GPx. nih.gov By enhancing the activity of these enzymes, this compound helps to mitigate the damaging effects of reactive oxygen species.

The antioxidant effects of this compound are further evidenced by its ability to reduce markers of oxidative stress. These markers, such as malondialdehyde (MDA), myeloperoxidase (MPO), total oxidant status (TOS), and the oxidative stress index (OSI), are indicative of cellular damage caused by reactive oxygen species.

In a preclinical model of renal ischemia-reperfusion injury, treatment with this compound significantly decreased the levels of MDA, MPO, TOS, and OSI in both kidney and lung tissues. nih.govnih.govmedchemexpress.cn This reduction in oxidative stress markers correlated with improved tissue health and function. nih.gov MPO is an enzyme found in neutrophils and is considered a marker of inflammation and oxidative stress. researchgate.net MDA is a product of lipid peroxidation and a widely used indicator of oxidative damage to cell membranes. nih.gov The reduction of these markers by this compound underscores its protective role against oxidative damage.

Kinetics and Acid-Base Equilibrium Dependence

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GSH)

Anti-Inflammatory Mechanisms

The biological activities of this compound extend to anti-inflammatory effects, which are often intertwined with its antioxidant properties. biointerfaceresearch.comresearchgate.net Inflammation and oxidative stress are closely linked, with each process capable of promoting the other.

In a preclinical model of renal ischemia-reperfusion injury, this compound treatment was found to reduce the immunopositivity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. nih.govnih.gov This suggests that this compound can directly modulate inflammatory pathways. Similarly, in a rat model of interstitial cystitis, this compound administration significantly decreased inflammation. nih.govacs.org

The anti-inflammatory effects of this compound are also supported by in silico studies, which have shown its potential to interact with and inhibit pro-inflammatory targets. nih.gov The anti-inflammatory effects of caffeic acid and its derivatives have been linked to the inhibition of transcription factors such as NF-κB, which plays a central role in regulating the expression of inflammatory genes. frontiersin.org

Modulation of Pro-Inflammatory Cytokines (e.g., IL-6, TGF-β, TNF-α)

This compound has demonstrated notable capabilities in modulating the expression of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response. In a study involving a rat model of cyclophosphamide-induced interstitial cystitis, oral administration of caftaric acid led to a significant decrease in the expression of Interleukin-6 (IL-6), Transforming growth factor-beta 1 (TGF-β1), and Tumor necrosis factor-alpha (TNF-α). nih.gov Specifically, treatment with caftaric acid resulted in a reduction of IL-6 by 90%, TGF-β1 by 83%, and TNF-α by 96% compared to the diseased group. nih.gov This suggests a potent anti-inflammatory effect by downregulating these critical cytokines.

Further evidence from other studies supports the role of phytochemicals, including caftaric acid, in reducing the levels of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net This modulation is a crucial aspect of its anti-inflammatory properties observed in various preclinical models. researchgate.net For instance, in a study on the effects of an Echinacea angustifolia root extract, where caftaric acid derivatives are prominent, a reduction in the expression of IL-6 and TNF-α was observed in scratched 3T3-L1 fibroblast cells. mdpi.com

Table 1: Effect of this compound on Pro-Inflammatory Cytokines in a Rat Model of Interstitial Cystitis

Cytokine Percentage Decrease Compared to Diseased Group Reference
Interleukin-6 (IL-6) 90% nih.gov
Transforming growth factor 1-β (TGF 1-β) 83% nih.gov
Tumor necrosis factor-α (TNF-α) 96% nih.gov

Inhibition of Inflammatory Enzymes (e.g., COX-2, iNOS)

The anti-inflammatory actions of this compound also extend to the inhibition of key enzymes that catalyze the production of inflammatory mediators. Studies have shown that caftaric acid can significantly decrease the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov In the rat model of interstitial cystitis, caftaric acid administration led to a 97% decrease in iNOS levels compared to the diseased group. nih.gov

In a renal ischemia-reperfusion (IR) injury model in rats, treatment with caftaric acid resulted in diminished immunopositivity for COX-2 in kidney and lung tissues. nih.gov The IR group showed severe COX-2 immunopositivity, which was improved with caftaric acid treatment. nih.gov This indicates that this compound can interfere with the inflammatory cascade by suppressing these critical enzymes. The inhibition of iNOS and COX-2 is a recognized therapeutic strategy for managing inflammatory conditions. scielo.br

Anti-Apoptotic and Autophagy Modulation Mechanisms

Inhibition of Caspase-3 Activity

This compound has been shown to exert anti-apoptotic effects by inhibiting the activity of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov In a study on renal ischemia-reperfusion injury in rats, severe caspase-3 immunopositivity was observed in the kidney and lung tissues of the IR group. nih.gov Treatment with caftaric acid significantly attenuated the expression of caspase-3, indicating a reduction in apoptosis. nih.govnih.gov This anti-apoptotic activity is crucial for protecting tissues from cell death induced by pathological conditions like ischemia-reperfusion. nih.gov

Table 2: Immunohistochemical Findings in Renal Ischemia-Reperfusion Injury Model

Marker Ischemia-Reperfusion (IR) Group Caftaric Acid Treated Group Reference
Caspase-3 Immunopositivity Severe Improved (Reduced) nih.govnih.gov
COX-2 Immunopositivity Severe Improved (Reduced) nih.gov
LC3 Immunopositivity Severe Improved (Reduced) nih.govnih.gov

Modulation of Autophagy Markers (e.g., LC3)

Autophagy is a cellular process for degrading and recycling cellular components, and its modulation can impact cell survival and death. This compound has been found to modulate autophagy, as indicated by its effect on the marker Microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.gov In the renal IR injury model, severe immunopositivity for LC3, a marker for autophagosome formation, was noted in the IR group. nih.govnih.gov Treatment with caftaric acid led to an improvement in LC3 immunopositivity, suggesting a modulatory effect on the autophagic process. nih.gov While autophagy can be a pro-survival mechanism, its dysregulation can contribute to cell death, and the modulation by caftaric acid appears to be protective in this context. nih.gov

Other Mechanistic Studies in Preclinical Models

Effects on Renal and Lung Tissue Damage in Ischemia-Reperfusion Models

Preclinical studies have demonstrated the protective effects of this compound on tissue damage in ischemia-reperfusion (IR) models, particularly in the kidney and lung. nih.govnih.gov In a rat model of renal IR, administration of caftaric acid was effective in mitigating both renal and subsequent remote lung damage. nih.gov The injury in the IR group was characterized by increased levels of oxidative stress markers and reduced antioxidant levels in both kidney and lung tissues. nih.gov

Treatment with caftaric acid led to a significant reduction in oxidative stress and inflammation in these tissues. nih.govnih.gov Histopathological analysis confirmed that caftaric acid treatment improved the severe tissue damage observed in the IR group. nih.gov These findings highlight the potential of this compound to protect against the complex pathological cascade initiated by ischemia-reperfusion. nih.govnih.gov

Modulation of Bladder Overactivity in Interstitial Cystitis Models (Inhibition of M3 Receptors, ATP-sensitive Potassium Channels, Calcium Channels)

This compound has demonstrated a significant protective role in animal models of interstitial cystitis, a condition characterized by bladder pain and urinary frequency. acs.orgnih.gov In rats with cyclophosphamide-induced interstitial cystitis, administration of caftaric acid led to a notable reduction in bladder overactivity. acs.orgnih.gov This effect is believed to be mediated through multiple pathways, including the inhibition of M3 muscarinic receptors, the modulation of ATP-sensitive potassium channels, and the blocking of calcium channels. acs.orgnih.gov

The overactivity of the bladder smooth muscle is a key contributor to the symptoms of interstitial cystitis. acs.org Studies on isolated rat bladder strips have shown that caftaric acid can relax carbachol-induced contractions. nih.gov This relaxant effect was significantly diminished in the presence of an ATP-sensitive potassium channel blocker, suggesting the involvement of these channels in the action of caftaric acid. nih.gov Furthermore, molecular docking studies have indicated that caftaric acid can interact with and potentially inhibit M3 receptors and calcium channels, both of which are crucial for bladder muscle contraction. acs.orgnih.govresearchgate.net The upregulation of T-type Ca2+ channels has been observed in pathological conditions associated with enhanced contractile responses, such as overactive bladder. nih.gov

Table 1: Effects of this compound on Bladder Overactivity Markers in a Rat Model of Interstitial Cystitis

ParameterObservationSource(s)
Bladder Smooth Muscle Contraction This compound relaxed carbachol-induced contractions in isolated bladder strips. nih.gov
M3 Receptor Inhibition Molecular docking suggests potential inhibition of M3 receptors by this compound. acs.orgnih.govresearchgate.net
ATP-sensitive Potassium Channels The relaxant effect of this compound was reduced by an ATP-sensitive potassium channel blocker. nih.gov
Calcium Channel Modulation Molecular docking suggests potential inhibition of calcium channels by this compound. acs.orgnih.govresearchgate.net
Inflammatory Cytokines (iNOS, IL-6, TGF-β1, TNF-α) This compound significantly decreased the levels of these pro-inflammatory markers. acs.orgnih.gov
Antioxidant Enzymes (SOD, CAT, GSH) This compound significantly increased the levels of these antioxidant enzymes. acs.orgnih.gov

This table is for informational purposes only and is based on preclinical animal studies.

Modulation of Granulocyte/Macrophage-Colony Forming Cells

Research has indicated that this compound can influence the proliferation of hematopoietic progenitor cells. Specifically, studies have shown that caftaric acid can increase the number of granulocyte/macrophage-colony forming cells (GM-CFCs) from the femurs of female animal models by as much as 70%. sciencegate.appresearchgate.netbiointerfaceresearch.comresearchgate.net This suggests a potential role for this compound in modulating the immune system and hematopoiesis.

Mechanisms in Antidiabetic and Antihypertensive Contexts

This compound has been investigated for its potential dual role in managing high blood glucose and high blood pressure. biointerfaceresearch.comresearchgate.net It is suggested that this compound may possess properties that contribute to both antidiabetic and antihypertensive effects. sciencegate.appbiointerfaceresearch.comresearchgate.net The proposed mechanisms for its antidiabetic action include the modulation of inflammatory cytokines and transcription factors involved in carbohydrate and lipid metabolism. wjgnet.com Caffeic acid and its derivatives, like caftaric acid, are known to regulate signaling pathways associated with these metabolic processes. wjgnet.com Additionally, they may exert their effects by protecting against oxidative stress, a key factor in the development of diabetic complications. wjgnet.com Some studies on related hydroxycinnamic acids suggest they may also enhance insulin (B600854) secretion and sensitivity. nih.gov In the context of hypertension, the vasodilatory effects observed through mechanisms like potassium channel modulation in bladder tissue could theoretically contribute to a reduction in blood pressure, although specific studies on this mechanism for hypertension are needed.

Anti-mutagenic and Chemopreventive Pathways

This compound has demonstrated anti-mutagenic properties in animal models, suggesting a role in chemoprevention. biointerfaceresearch.com This effect is linked to its antioxidant capabilities, which can help protect cells from DNA damage caused by mutagens. biointerfaceresearch.comresearchgate.net The anti-inflammatory effects of caftaric acid are also considered a contributing factor to its potential chemopreventive actions, as chronic inflammation is a known driver of carcinogenesis. biointerfaceresearch.comresearchgate.net By scavenging free radicals and reducing inflammation, this compound may interfere with the initiation and progression of cancer.

Hepatoprotective Mechanisms

This compound has been associated with a "liver detoxifying" effect. biointerfaceresearch.comresearchgate.net This hepatoprotective activity is primarily attributed to its potent antioxidant properties. biointerfaceresearch.comresearchgate.net In preclinical studies, caftaric acid has been shown to mitigate oxidative stress in the liver by preventing the buildup of lipid peroxidation products and restoring the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). researchgate.netsemanticscholar.org By bolstering the liver's natural defense mechanisms against oxidative damage, this compound may help protect it from various toxins and pathological conditions.

Wound Healing Mechanisms (Collagen Deposition, Hyaluronidase Inhibition)

This compound is recognized for its potential role in promoting wound healing. researchgate.netresearchgate.net One of the key mechanisms is its ability to increase collagen deposition, a critical process in the formation of new tissue and the remodeling phase of wound repair. researchgate.netnih.govresearchgate.net Collagen provides the structural framework for the healing wound. nih.govscielo.br Additionally, this compound exhibits well-pronounced inhibitory activity against hyaluronidase. researchgate.nethmdb.ca Hyaluronidase is an enzyme that breaks down hyaluronic acid, a major component of the extracellular matrix. By inhibiting this enzyme, this compound helps to preserve the integrity of the extracellular matrix, which is essential for cell migration and proliferation during the healing process.

Table 2: Role of this compound in Wound Healing Mechanisms

MechanismEffect of this compoundSource(s)
Collagen Deposition Increases collagen deposition. researchgate.net
Hyaluronidase Inhibition Exhibits strong inhibitory activity against hyaluronidase. researchgate.nethmdb.ca

This table is for informational purposes only and is based on in vitro and preclinical findings.

Inhibition of Protein Phospholipase A2-like (PLA2-like) Toxins

This compound has been identified as a potent inhibitor of certain snake venom toxins, specifically phospholipase A2-like (PLA2-like) proteins. nih.gov These toxins are responsible for significant local tissue damage, including muscle necrosis (myotoxicity), following snakebites. nih.gov

In preclinical studies, this compound was shown to neutralize the neuromuscular blocking and muscle-damaging effects of BthTX-I, a PLA2-like toxin. nih.gov Bioinformatics and calorimetric assays revealed that caftaric acid interacts with the hydrophobic channel of the toxin. nih.gov This interaction is thought to interfere with the allosteric activation of the toxin, a conformational change necessary for its myotoxic activity. nih.govresearchgate.net This makes this compound a novel candidate for complementing traditional serum therapy in the treatment of snakebites. nih.gov

Metabolism and Bioavailability in Animal Models

Absorption Kinetics and Sites

Research in rat models has demonstrated that trans-caftaric acid is rapidly absorbed, with the stomach being a significant site for this process. researchgate.netnih.govmdpi.com In a study where a solution of this compound was administered into the ligated stomach of anesthetized rats, the intact compound was detected in the plasma within 10 minutes. nih.govacs.orgsigmaaldrich.com After 10 minutes, the plasma concentration of intact this compound was 293 ± 45 ng/mL, which slightly increased to 334 ± 49 ng/mL after 20 minutes. nih.govacs.org This suggests a swift passage of the compound from the stomach into the bloodstream. biointerfaceresearch.com The involvement of a monocarboxylic acid transporter in the gastric and intestinal absorption of phenolic acids has been suggested. researchgate.net

Tissue Distribution Profiles

Once absorbed, this compound and its metabolites are distributed to several peripheral tissues. acs.orgacs.org At 20 minutes post-administration into the rat stomach, both this compound and its methylated metabolite, trans-fertaric acid, were identified in the kidneys. nih.govsigmaaldrich.comacs.org Notably, the concentration of trans-fertaric acid in the kidneys was found to be 13-fold higher than in the plasma. acs.org In some instances, intact this compound was also detected in the brain. nih.govsigmaaldrich.comacs.org However, neither compound was found in the liver at this time point. nih.govsigmaaldrich.comacs.org

An analysis of the distribution of this compound and its metabolite revealed that the highest percentage is found in the kidneys (48.6%), followed by plasma (31.4%), urine (17.6% as trans-fertaric acid), and the brain (2.5% as this compound). acs.org

Tissue and Fluid Distribution of this compound and its Metabolite in Rats

Tissue/FluidCompoundPercentage of Distribution
KidneysThis compound7.3%
trans-Fertaric Acid41.3%
PlasmaThis compound20.2%
trans-Fertaric Acid11.2%
Urinetrans-Fertaric Acid17.6%
BrainThis compound2.5%

Metabolic Pathways and Metabolite Identification

This compound undergoes significant metabolism in the body, involving both host enzymes and the intestinal microflora. biointerfaceresearch.comwikipedia.org

A primary metabolic pathway for this compound is O-methylation to form trans-fertaric acid. acs.orgwikipedia.org This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which is abundantly found in tissues such as the liver, kidney, and gastrointestinal tract. acs.org Following administration in rats, trans-fertaric acid appears in the plasma alongside the parent compound, with its concentration increasing over time. nih.govacs.org At 10 minutes, the plasma concentration of trans-fertaric acid was 92 ± 12 ng/mL, rising to 185 ± 24 ng/mL by 20 minutes. nih.govacs.org This methylation is a crucial step that appears to facilitate the accumulation and excretion of the metabolite by the kidneys. researchgate.net

The intestinal microbiota plays a significant role in the breakdown of this compound. researchgate.netnih.gov In vitro fermentation studies using human fecal microbiota have shown that this compound is rapidly metabolized. nih.govresearchgate.net The primary microbial metabolites identified are 3-hydroxyphenylpropionic acid and benzoic acid. researchgate.netnih.gov The formation of 3-hydroxyphenylpropionic acid peaks after approximately 2 hours of fermentation, while benzoic acid is produced more steadily over a 24-hour period. nih.gov The metabolic pattern is similar for caffeic acid and its esters, suggesting that the esterification of caffeic acid does not significantly alter its metabolism by gut bacteria. nih.gov

O-Methylation to trans-Fertaric Acid

Excretion Pathways

The primary route of excretion for metabolites of this compound is through the urine. researchgate.netacs.org In studies with rats, only the O-methylated metabolite, trans-fertaric acid, was detected in the urine, with a concentration of 33.3 ± 12.8 µg/mL after 20 minutes of gastric administration of the parent compound. nih.govacs.orgsigmaaldrich.comacs.org The accumulation of trans-fertaric acid in the kidneys suggests an efficient mechanism for its transport and subsequent elimination via the urinary system. acs.org The involvement of catechol-O-methyltransferase in the methylation of this compound is considered a key step that directs the resulting metabolite for tubular secretion in the kidneys. researchgate.net

Concentrations of this compound and trans-Fertaric Acid in Rat Tissues and Fluids

Tissue/FluidCompoundConcentration (at 20 min)
PlasmaThis compound334 ± 49 ng/mL
trans-Fertaric Acid185 ± 24 ng/mL
KidneyThis compound443 ± 78 ng/g
trans-Fertaric Acid2506 ± 514 ng/g
BrainThis compound180 ± 20 ng/g
Urinetrans-Fertaric Acid33.3 ± 12.8 µg/mL

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of trans-caftaric acid from various sources. High-performance liquid chromatography (HPLC) and its ultra-high performance counterpart (UHPLC) are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted method for the analysis of this compound, particularly in grapes and wine. openagrar.debiointerfaceresearch.com It allows for the separation and quantification of this compound from other phenolic constituents. The typical setup involves a liquid chromatograph equipped with a pump, an autosampler, and a detector. openagrar.de The effluent is commonly monitored at 320 nm, a wavelength where this compound exhibits strong absorbance. openagrar.dechem-soc.si

A rapid reversed-phase HPLC method has been developed for the simultaneous determination of various phenolic compounds in red wines, including this compound, with a total analysis time of 18 minutes. researchgate.net This method demonstrated good precision, linearity, and sensitivity. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for this compound analysis. biointerfaceresearch.com This technique utilizes a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. openagrar.desielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For instance, this compound in Brazilian grape varieties was successfully detected and quantified using a validated RP-HPLC method with a run time of 25 minutes. biointerfaceresearch.com The method proved to be linear, precise, and accurate. biointerfaceresearch.com Another RP-HPLC method for analyzing caftaric acid uses a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, phosphoric acid is replaced with formic acid. sielc.com

A study on Macedonian white wines employed a reversed-phase Atlantis dC18 column with a mobile phase gradient of water/formic acid and acetonitrile/water/formic acid for the separation of hydroxycinnamic acid derivatives, including this compound. ugd.edu.mk

Table 1: HPLC Methods for this compound Analysis

Technique Column Mobile Phase Detection Application
RP-HPLC C18 (5 µm) Isocratic: 0.05 M ammonium (B1175870) dihydrogen phosphate (B84403) (pH 2.6), 16% methanol (B129727) UV at 320 nm Grape juice
RP-HPLC C18 Acetonitrile, water, and phosphoric acid Not specified General analysis
RP-HPLC Atlantis dC18 Gradient: Water/formic acid and acetonitrile/water/formic acid UV at 320 nm White wines
RP-HPLC StableBond C-18 Gradient: Water and acetonitrile, both with 0.2% trifluoroacetic acid DAD (multiple wavelengths) Red wines

Combining HPLC with a Diode Array Detector (DAD) provides enhanced spectral information, aiding in the identification and purity assessment of this compound. HPLC-DAD allows for the acquisition of UV-Vis spectra of the eluting compounds, which can be compared with standards or literature data for confirmation. chem-soc.si

In the analysis of white grape berries, HPLC-DAD was used to tentatively identify this compound based on its characteristic UV-Vis spectrum, which shows a maximum absorption at 329 nm and a shoulder at 301 nm. chem-soc.si This identification was later confirmed by mass spectrometry. chem-soc.si HPLC-DAD has also been instrumental in identifying this compound in various red wines. ajevonline.org

A study of Rebula white grape juice using HPLC-DAD identified this compound as a major component, with its identity confirmed by electrospray ionization mass spectrometry (ESI-MS). chem-soc.si

Reversed-Phase HPLC

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. embrapa.br This is achieved by using columns with smaller particle sizes (typically sub-2 µm). embrapa.br

A robust UHPLC method was developed for the quantification of 42 phenolic compounds, including this compound, in various matrices. embrapa.br This method demonstrated excellent linearity, precision, and recovery. embrapa.br Another ultrafast method using a column with 1.8 µm particles allowed for the separation of 41 phenolics in 20 minutes, with performance comparable to UPLC-DAD. embrapa.br

The combination of UHPLC with both Photodiode Array (PDA) and Fluorescence (FL) detectors provides comprehensive characterization of phenolic compounds. A rapid UHPLC-PDA-FL method was developed to quantify 27 key phenolic compounds in grapes, with an analysis time of less than 9 minutes. researchgate.net This method optimized column temperature and flow rate to achieve efficient separation. researchgate.net While PDA is suitable for detecting this compound, fluorescence detection is more sensitive for other classes of phenolic compounds.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful tool for the definitive identification and structural elucidation of this compound. When coupled with a chromatographic separation technique like HPLC or UHPLC, it provides a high degree of selectivity and sensitivity.

The tentative identification of this compound is often achieved using liquid chromatography-diode array-mass spectrometry (LC-DAD-MS) in negative electrospray ionization mode, where it shows a characteristic molecular ion at m/z 311. researchgate.net The fragmentation of this ion can provide further structural information. For instance, in product ion scans, a fragment at m/z 179, corresponding to caffeic acid, is observed after the cleavage of the ester bond. ub.edu A less intense signal at m/z 135, attributed to decarboxylated caffeic acid, may also be present. ub.edu

In studies of aged white wines, HPLC-DAD-ESI-MSn has been used to identify derivatives of 2-S-glutathionylcaftaric acid, a reaction product of this compound. nih.gov Furthermore, high-throughput quantification of 32 bioactive phenolic compounds, including caftaric acid, has been achieved using LC-MS/MS. nih.gov In an investigation of the bioavailability of this compound in rats, its presence and that of its metabolite, trans-fertaric acid, were confirmed in plasma, kidney, and brain tissue using MS. researchgate.net

Table 2: Mass Spectrometric Data for this compound

Ionization Mode Parent Ion [M-H]⁻ (m/z) Fragment Ions (m/z) Reference
Negative ESI 311 179 (caffeic acid), 135 (decarboxylated caffeic acid) ub.edu
Negative ESI 311 Not specified researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are the premier methods for the analysis of this compound. researchgate.netnih.gov These techniques offer high sensitivity and selectivity, allowing for both the identification and quantification of the compound, even in complex mixtures like grape juice, peel, and seeds. researchgate.netnih.gov In a typical LC-MS setup, this compound is first separated from other components in the sample on a reversed-phase column, such as a C18 column. researchgate.netnih.gov A gradient elution using a mobile phase consisting of acidified water (often with formic acid) and an organic solvent like methanol or acetonitrile is commonly employed to achieve optimal separation. researchgate.netnih.gov

Following chromatographic separation, the compound enters the mass spectrometer for detection. The tentative identification of this compound is often achieved through liquid chromatography-diode array-mass spectrometry (LC-DAD-MS). researchgate.net For more definitive identification and quantification, tandem mass spectrometry (MS/MS) is used. researchgate.net This involves the selection of the precursor ion of this compound, which is then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is a powerful tool for quantitative analysis. researchgate.net

Electrospray Ionization (ESI) in Negative and Positive Modes

Electrospray ionization (ESI) is the most common ionization source used in the LC-MS analysis of this compound. It is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound without significant degradation. The choice between negative and positive ionization modes depends on the specific analytical goals.

For the routine identification and quantification of this compound, negative ionization mode is predominantly used. researchgate.netresearchgate.netchem-soc.si In this mode, this compound is detected as a deprotonated molecule [M-H]⁻. ub.edu For instance, the molecular ion of this compound is observed at a mass-to-charge ratio (m/z) of 311 in negative ESI. researchgate.net This approach is often favored due to its high sensitivity and the generation of clear, interpretable mass spectra. researchgate.net The fragmentation of the [M-H]⁻ ion of this compound in MS/MS experiments yields characteristic product ions that are used for its unequivocal identification. ub.edu

While less common for this compound itself, positive ionization mode is crucial for the analysis of other related compounds that may be present in the same sample, such as anthocyanins in grape extracts. researchgate.net In some comprehensive analytical methods, the ESI source is operated in both positive and negative modes to capture a wider range of compounds. nih.gov For example, in the study of aged white wines, new derivatives of the grape reaction product (GRP), which is formed from this compound, have been characterized using positive ESI-MS. nih.gov

Spectroscopic Characterization in Analytical Context (e.g., UV-Vis Absorption)

In conjunction with LC-MS, UV-Vis spectroscopy plays a significant role in the characterization of this compound. When coupled with a diode array detector (DAD), HPLC systems can provide UV-Vis absorption spectra for each eluting compound. This compound exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) at approximately 325-330 nm. openagrar.dechem-soc.si This property is a hallmark of hydroxycinnamic acids and is used for their preliminary identification and quantification. researchgate.net

The UV spectrum of this compound typically shows absorption maxima around 220 nm, 248 nm, and 330 nm. caymanchem.com The absorbance at around 320-330 nm is particularly useful for monitoring its presence and concentration in chromatographic analyses. openagrar.dechem-soc.si It's important to note that the UV absorption of the grape reaction product (GRP), a key oxidation product of this compound, is similar to that of its precursor, with a maximum at 325 nm in an acidic methanolic solution. openagrar.de This spectral similarity allows for the meaningful estimation of GRP amounts using the this compound response factor in HPLC-DAD analysis. openagrar.de

Method Validation Parameters (e.g., Linearity, Precision, Recovery, LOD, LOQ)

To ensure the reliability and accuracy of analytical methods for this compound, a thorough validation process is essential. This involves the evaluation of several key parameters:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, excellent linearity is often achieved, with correlation coefficients (r²) greater than 0.999. ifsertaope.edu.brnih.gov For example, a UPLC-MS/MS method for its determination in grape products showed good linearity over a range of 25-2000 µg/L with an r² of 0.9989. researchgate.netnih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). For this compound analysis, the precision is typically within acceptable limits, often with a CV% of less than 2.78%. ifsertaope.edu.brnih.gov

Recovery: Recovery studies are performed to determine the accuracy of an analytical method by measuring the amount of analyte that can be extracted from a sample matrix. The average recoveries for this compound are generally high, often ranging from 91.8% to 105.1%. ifsertaope.edu.brnih.gov In one study, the average recoveries were between 97.7% and 99.5% at different spiked levels. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for analyzing samples with low concentrations of this compound. Validated methods have reported LOD and LOQ values for this compound in the ranges of 0.04–0.85 mg/L and 0.04–1.41 mg/L, respectively. ifsertaope.edu.br A highly sensitive UPLC-MS/MS method demonstrated an LOD of 0.25 µg/L and an LOQ of 25 µg/L. researchgate.netnih.gov

The table below summarizes typical validation parameters for the analysis of this compound from a validated RP-HPLC method. ifsertaope.edu.brnih.gov

ParameterValue
Linearity (R²) > 0.9995
Precision (CV%) < 2.78%
Recovery 91.8–105.1%
LOD 0.04–0.85 mg/L
LOQ 0.04–1.41 mg/L

Applications in Quality Control and Fingerprinting (e.g., Plant Extracts, Grape Products)

The robust analytical methodologies developed for this compound have significant applications in the quality control and chemical fingerprinting of various products, particularly those derived from grapes and certain medicinal plants.

In the context of grape products , this compound is a key phenolic compound and its concentration can be an indicator of quality and processing conditions. biointerfaceresearch.com For instance, it is the major phenolic compound in many white, pink, and black table grapes and various wines. caymanchem.com The analysis of this compound and its ratio to other hydroxycinnamic acids, such as trans-coutaric acid, can be used to differentiate sparkling wines based on their grape variety. ajevonline.orgresearchgate.net Furthermore, the conversion of this compound to the grape reaction product (GRP) is a marker of oxidation in musts and white wines. mdpi.com Therefore, monitoring the levels of both compounds is important for controlling the winemaking process and ensuring the stability and sensory quality of the final product.

In the realm of plant extracts , the quantification of this compound is essential for the standardization and quality control of herbal products. For example, in Echinacea purpurea, this compound is a major active component, and pharmacopoeial standards often specify a minimum content of this compound in the plant material. mdpi.com The developed and validated HPLC methods are used for the routine analysis of raw plant materials and finished phytopharmaceutical preparations to ensure their quality and consistency. mdpi.com The presence and concentration of this compound can also be part of the chemical fingerprint used to authenticate plant species and to detect adulteration.

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as trans-caftaric acid, and a protein at the atomic level. Such studies have provided significant insights into the potential mechanisms behind the biological activities of this compound.

Ligand-Protein Interaction Analysis with Target Enzymes/Receptors

In silico studies have explored the interaction of this compound with a variety of enzymes and receptors to elucidate its antioxidant and anti-inflammatory properties. nih.govacs.org Molecular docking analyses have shown that this compound can interact favorably with antioxidant enzymes like glutathione (B108866) (GSH) and catalase (CAT). nih.govacs.org The compound has also been docked with pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a potential inhibitory role in inflammatory pathways. nih.govacs.org

Further computational investigations have examined the binding of this compound to other key proteins. For instance, its interaction with β-catenin, a crucial component of the Wnt/β-catenin signaling pathway implicated in cancer, has been evaluated. researchgate.netdoaj.org These studies suggest that this compound could act as an inhibitor of β-catenin. researchgate.netdoaj.org Additionally, the potential for this compound to interact with cyclooxygenase-2 (COX-2) and M3 receptors has been proposed as a possible mechanism for its effects on bladder overactivity. nih.govacs.org

Binding Affinity and Docking Score Analysis

The strength of the interaction between a ligand and a protein is quantified by the binding affinity or docking score, typically measured in kcal/mol. A more negative value indicates a stronger and more stable interaction.

In a study investigating its antioxidant potential, this compound demonstrated a notable binding affinity for the GSH receptor (PDB ID: 3DK4) with a docking score of -10.92 kcal/mol. nih.govacs.org When evaluated against the pro-inflammatory cytokine TNF-α (PDB ID: 4TWT), it exhibited a binding energy of -10.15 kcal/mol. nih.govacs.org Another study focusing on its potential as a β-catenin inhibitor reported a docking score of -6.460 kcal/mol. researchgate.net Docking studies against proteins involved in antimicrobial and antioxidant activities also revealed favorable binding energies for this compound. semanticscholar.orgmdpi.com

Target ProteinPDB IDDocking Score (kcal/mol)
Glutathione (GSH)3DK4-10.92
Tumor Necrosis Factor-alpha (TNF-α)4TWT-10.15
β-cateninNot Specified-6.460

Identification of Amino Acid Residues at Binding Sites

The stability of the ligand-protein complex is determined by the interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions can include hydrogen bonds, van der Waals forces, and pi-alkyl interactions.

In the context of β-catenin inhibition, computational studies have identified specific amino acid residues with which this compound interacts. researchgate.net While the specific residues were not detailed in the available research, the interaction with these amino acids is crucial for its potential inhibitory activity. researchgate.net Similarly, for the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication, the binding of this compound involves interactions with key amino acid residues in the catalytic dyad (His41 and Cys145). nih.govbangladeshhealthwatch.org

Structural Bioinformatics Approaches

Beyond standard molecular docking, more advanced computational methods are employed to refine the understanding of ligand-protein interactions and predict the stability of these complexes.

One such method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which is used to calculate the binding free energy of a protein-ligand complex. researchgate.net This provides a more accurate estimation of binding affinity than docking scores alone. Studies on potential β-catenin inhibitors from Vitis vinifera have utilized MM/GBSA to assess the stability of the complexes formed by compounds like this compound. researchgate.netdoaj.orgresearchgate.net In one study, while this compound showed a promising docking score against the main protease of SARS-CoV-2, its MM-GBSA energy score was higher than other considered compounds, suggesting a potentially less stable interaction in that specific context. nih.gov

Pharmacophore modeling is another structural bioinformatics approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.netdoaj.org This technique was employed in the investigation of β-catenin inhibitors from Vitis vinifera to understand the key structural features required for binding. researchgate.netdoaj.org

Prediction of Biological Activities and Mechanisms

Computational studies serve as a powerful predictive tool to forecast the biological activities and underlying mechanisms of compounds like this compound. By simulating interactions with various biological targets, these methods can guide further experimental research.

The antioxidant and anti-inflammatory activities of this compound have been predicted through its favorable interactions with enzymes like SOD, CAT, and GSH, and its potential to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. nih.govacs.org Furthermore, its potential to inhibit β-catenin suggests a possible role in cancer therapeutics. researchgate.netdoaj.org The predicted mechanisms often involve the modulation of specific signaling pathways, such as the Wnt/β-catenin pathway. researchgate.netdoaj.org Computational analysis of its radical scavenging capacity has also shed light on the mechanisms behind its antioxidant effects, highlighting the importance of its chemical structure in this activity. researchgate.net

Oxidation and Degradation Pathways

Enzymatic and Non-Enzymatic Oxidation in Model Solutions

The oxidation of trans-caftaric acid has been extensively studied in model solutions to understand the fundamental chemical changes that occur. Both enzymatic and non-enzymatic pathways play a crucial role in its degradation.

Enzymatic Oxidation: In the presence of polyphenol oxidase (PPO), an enzyme naturally found in grapes, this compound is rapidly oxidized. iastate.edumdpi.com This enzyme has a high affinity for this compound, catalyzing its conversion to a highly reactive o-quinone. mdpi.com This enzymatic reaction is a primary step in the browning of grape must. iastate.edumdpi.com Laccase, an enzyme that can originate from Botrytis cinerea, is also capable of oxidizing this compound. wikipedia.org

Non-Enzymatic Oxidation: Also known as chemical oxidation, this process is favored by the presence of polyphenols with an ortho-dihydroxybenzene (catechol) structure, such as caftaric acid. mdpi.com This oxidation is mediated by the redox cycling of metal ions like iron (Fe³⁺/Fe²⁺) and copper (Cu²⁺/Cu⁺). mdpi.com During this process, this compound is oxidized to semiquinone radicals and then to benzoquinones, while oxygen is reduced to hydrogen peroxide. mdpi.com

Formation of Caftaric Reaction Products (CRP)

The primary product of this compound oxidation is its corresponding o-quinone. mdpi.comnih.gov This highly reactive molecule can then participate in further reactions. One of the most significant of these is the reaction with glutathione (B108866) (GSH), a tripeptide present in grape must. iastate.edumdpi.com This reaction leads to the formation of 2-S-glutathionylcaftaric acid, commonly known as the Grape Reaction Product (GRP). iastate.edumdpi.comwikipedia.org GRP is colorless and is not a substrate for polyphenol oxidase, thus its formation helps to prevent browning by inactivating the reactive caftaric acid quinone. mdpi.com

The formation of GRP is a key indicator of the extent of oxidation that has occurred in must and wine. openagrar.denih.gov However, GRP itself can be oxidized if the concentration of caftaric acid quinones becomes excessively high after the depletion of glutathione, which can lead to intense browning. mdpi.com Over time, GRP can also undergo hydrolysis, breaking down into other derivatives. nih.gov

Influence of Processing Conditions (e.g., Exposure to Oxygen during Must Preparation)

The extent of this compound oxidation is heavily influenced by winemaking practices, particularly the level of oxygen exposure during must preparation. openagrar.de

Oxygen Exposure: Increased exposure to oxygen during processes like pressing and fermentation significantly accelerates the enzymatic and chemical oxidation of this compound. openagrar.dewineaustralia.com Winemakers can measure the levels of caftaric acid to estimate the degree of oxidation a wine has undergone; for instance, press wines with high oxidation will have very low levels of caftaric acid. wikipedia.org

Hyperoxygenation: This technique involves intentionally introducing high levels of oxygen to the must. Studies have shown that hyperoxygenated musts have significantly lower concentrations of this compound compared to those produced under reductive (low-oxygen) conditions. nih.gov For example, one study observed this compound levels of 0.29 mg·L⁻¹ in hyperoxygenated must, compared to 32.78 mg·L⁻¹ in the control must. nih.gov

Reductive Winemaking: Conversely, practices aimed at minimizing oxygen contact, such as using inert gases and antioxidants like sulfur dioxide, help to preserve the initial concentration of this compound. openagrar.de

Role in Product Quality and Stability (e.g., Wine Color and Stability)

The oxidation of this compound has profound effects on the quality and stability of wine, particularly its color.

Browning: The oxidation of this compound to its quinone is a primary cause of browning in white wines. mdpi.comwikipedia.org These quinones can polymerize and react with other phenolic compounds, forming brown pigments. mdpi.com

Color Stability: In red wines, the oxidation products of this compound can interact with anthocyanins (the compounds responsible for red color). This can lead to the formation of more stable color complexes, but excessive oxidation can also cause color loss and a shift towards brick-red or tawny hues. oeno-one.eu The interaction with malvidin-3-glucoside, an anthocyanin, in the presence of PPO leads to the formation of anthocyanidin-caftaric acid adducts. wikipedia.org

Astringency and Bitterness: The oxidation of phenolic compounds, including this compound, can influence the texture and taste of wine, potentially increasing bitterness and astringency. wineaustralia.comwinebusiness.com

Interaction with Other Compounds (e.g., 2-S-Glutathionylcaftaric Acid, Glutathione)

This compound and its oxidation products are part of a complex network of interactions with other compounds in must and wine.

Glutathione (GSH): As previously mentioned, glutathione is a key antioxidant that reacts with the quinone of this compound to form the colorless Grape Reaction Product (GRP), also known as 2-S-glutathionylcaftaric acid. iastate.edumdpi.com This reaction is crucial for preventing browning. researchgate.net The ratio of glutathione to hydroxycinnamic acids in the must is a determining factor in its susceptibility to browning. mdpi.com

2-S-Glutathionylcaftaric Acid (GRP): While GRP formation initially protects against browning, GRP itself can be oxidized, especially in the presence of laccase or high concentrations of quinones after glutathione depletion. mdpi.comwikipedia.org GRP can also undergo hydrolysis over time, yielding other compounds such as 2-S-glutathionyl-trans-caffeic acid. nih.gov

Other Phenols: The quinone of this compound is a potent oxidizing agent and can participate in coupled oxidation reactions, oxidizing other phenolic compounds that are not direct substrates for PPO. mdpi.com

Future Directions and Emerging Research Avenues

Elucidation of Comprehensive Metabolic and Bioavailability Profiles

While initial studies have provided foundational knowledge, a comprehensive understanding of the metabolic fate and bioavailability of trans-caftaric acid in humans remains an important area for future research. Current knowledge is largely based on animal models, which indicate that this compound can be absorbed from the stomach. researchgate.netnih.govsigmaaldrich.comacs.orgacs.orgchemfaces.com In a study on rats, intact this compound and its O-methylated derivative, trans-fertaric acid, were detected in plasma shortly after administration into the stomach. researchgate.netnih.govacs.orgchemfaces.com

Key metabolites identified in rats include trans-fertaric acid, which is found in plasma, the kidneys, and urine. researchgate.netnih.govacs.orgchemfaces.com Interestingly, while both this compound and trans-fertaric acid accumulate in the kidneys, only trans-fertaric acid is excreted in the urine. researchgate.netnih.govacs.orgchemfaces.com In some cases, this compound has also been detected in the brain. researchgate.netnih.govacs.orgchemfaces.com The involvement of gut microbiota in the metabolism of this compound is another critical aspect, with studies showing its conversion to metabolites like 3-hydroxyphenylpropionic and benzoic acids. researchgate.net

However, there is a need for more in-depth human studies to determine the precise pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME). Future research should aim to identify the full spectrum of metabolites formed in humans and elucidate the enzymatic pathways involved, such as the role of catechol-O-methyltransferase (COMT) in the methylation of this compound to trans-fertaric acid. researchgate.net Understanding inter-individual variability in metabolism is also crucial. biointerfaceresearch.com

Table 1: Distribution of trans-Caftaric Acid and trans-Fertaric Acid in Rats 20 Minutes After Gastric Administration

Tissue/Fluid trans-Caftaric Acid Concentration trans-Fertaric Acid Concentration
Plasma 334 ± 49 ng/mL 185 ± 24 ng/mL
Kidney 443 ± 78 ng/g 2506 ± 514 ng/g
Liver Not Detected Not Detected
Brain 180 ± 20 ng/g (in some rats) Not Detected
Urine Not Detected 33.3 ± 12.8 µg/mL

Data sourced from a study on anesthetized rats with a solution of this compound maintained in the ligated stomach. researchgate.netnih.govacs.orgchemfaces.com

Deeper Mechanistic Insights into Cellular and Molecular Targets

This compound has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. biointerfaceresearch.comresearchgate.net However, the precise cellular and molecular targets through which it exerts these effects require more profound investigation. Future research should focus on identifying the specific signaling pathways and molecular targets modulated by this compound.

For instance, its antioxidant activity may involve not only direct radical scavenging but also the modulation of endogenous antioxidant enzymes. caymanchem.com Studies have shown that it can inhibit protein carbonylation and affect the activity of enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase. caymanchem.com In a rat model of interstitial cystitis, caftaric acid was found to significantly increase the levels of SOD, CAT, and GSH, while decreasing inflammatory markers such as iNOS, IL-6, TGF-β1, and TNF-α. nih.gov

Further research could explore its potential to inhibit protein-protein interactions, such as those mediated by Src-family kinases, which has been suggested as a possible mechanism for its anti-mutagenicity. chemfaces.com Elucidating these mechanisms will be crucial for understanding its potential therapeutic applications.

Exploration of Interactions with Food Constituents

The bioavailability and bioactivity of this compound can be significantly influenced by its interactions with other components in the food matrix. biointerfaceresearch.com Future studies should investigate how its absorption and stability are affected by interactions with proteins, fibers, and other polyphenols present in foods. acs.org For example, the binding of this compound to proteins like albumin could affect its transport in the plasma. acs.org

Additionally, the impact of food processing on the stability and form of this compound is an important area of research. scholaris.ca Understanding these interactions is essential for optimizing the delivery of this compound from dietary sources and functional foods.

Development of Advanced Extraction and Purification Techniques

Grapes and their by-products, such as pomace, are rich sources of this compound. mdpi.comnih.govrepec.orgonfoods.it Developing efficient and sustainable methods for its extraction and purification is a key area for future research. While traditional solvent extraction methods are used, there is a growing interest in green and advanced techniques.

Emerging technologies such as ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and the use of natural deep eutectic solvents (NaDES) show promise for improving extraction efficiency while being environmentally friendly. scilit.comnih.govnih.govoup.com For instance, a study on grape stems optimized a PLE method using an ethanol-water mixture, achieving high yields of phenolic compounds. nih.gov Another study highlighted the potential of unripe grape juice (verjuice) as a source from which high-purity caftaric acid can be obtained using fast protein liquid chromatography (FPLC), which simplifies the process and reduces solvent use. mdpi.comresearchgate.net

Future research should focus on optimizing these advanced extraction and purification protocols to maximize the yield and purity of this compound from various natural sources, particularly from agro-industrial by-products.

Table 2: Comparison of Extraction Techniques for Phenolic Compounds

Extraction Technique Description Advantages
Solid-Liquid Extraction (SLE) A conventional method involving the use of solvents to extract compounds from a solid matrix. Simple and widely used.
Ultrasound-Assisted Extraction (UAE) Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration. scilit.comnih.gov Reduced extraction time and solvent consumption, increased yield. scilit.comnih.gov
Pressurized Liquid Extraction (PLE) Employs solvents at elevated temperatures and pressures to increase extraction efficiency. nih.gov Faster extraction and higher yields compared to conventional methods. nih.gov
Natural Deep Eutectic Solvents (NaDES) A new generation of green solvents composed of natural compounds. oup.com Environmentally friendly, can offer high extraction efficiency. oup.com
Fast Protein Liquid Chromatography (FPLC) A chromatographic technique used for the purification of biomolecules. mdpi.comresearchgate.net Allows for the separation and recovery of high-purity compounds. mdpi.comresearchgate.net

Applications in Sustainable Resource Utilization (e.g., Winery By-products)

The winemaking industry generates substantial amounts of by-products, including grape pomace, stems, and lees, which are rich in valuable bioactive compounds like this compound. mdpi.comnih.govencyclopedia.pub The valorization of these by-products is a significant area of emerging research, contributing to a circular economy and sustainable practices. mdpi.comnih.gov

Future research should continue to explore the potential of these by-products as a sustainable source of this compound for applications in the food, pharmaceutical, and cosmetic industries. mdpi.com For example, extracts from winery by-products containing this compound have shown potential for use in cosmetic formulations due to their antioxidant and anti-aging properties. mdpi.comresearchgate.net By developing efficient extraction and application strategies, these by-products can be transformed from waste into high-value products. mdpi.comnih.gov

Q & A

Q. What analytical methods are commonly validated for quantifying trans-Caftaric acid in plant matrices, and how are they optimized?

To quantify this compound, high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry is widely used. Method validation includes calibration curves, spike-recovery tests, and precision assessments (e.g., intra-day and inter-day variability). For example, in raisin studies, HPLC with UV detection at 280 nm was employed to separate phenolic acids, achieving recoveries of 85–110% . Optimization involves adjusting mobile phase gradients (e.g., water-acetonitrile with formic acid) and column temperatures to resolve co-eluting compounds like caffeic acid and quercetin derivatives .

Q. Which plant sources are primary reservoirs of this compound, and how do agricultural practices influence its concentration?

this compound is abundant in Vitis vinifera derivatives, particularly raisins. In Turkish cultivars (e.g., Sultan 7, Antep Karasi, Razaki), concentrations range from 21.56 to 46.84 µg/g, influenced by grape genotype and post-harvest drying methods. For instance, Antep Karasi (seeded) showed higher levels than Sultan 7 (seedless), likely due to thicker skins retaining phenolics during sun-drying . Pre-treatment with potassium carbonate solutions accelerates drying but may degrade heat-sensitive compounds, necessitating controlled protocols .

Q. How do researchers establish correlations between this compound and other phenolic compounds in plant matrices?

Statistical tools like Pearson’s correlation coefficient and principal component analysis (PCA) are applied to datasets. In raisin studies, this compound strongly correlated with caffeic acid (r = 0.89) and (+)-catechin (r = 0.76), suggesting shared biosynthetic pathways or co-extraction artifacts. Such analyses require rigorous normalization to dry weight or internal standards (e.g., syringic acid) to mitigate matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound concentrations across studies using HPLC?

Discrepancies often arise from:

  • Extraction variability : Solvent composition (e.g., methanol vs. ethanol) and extraction time impact phenolic recovery. Standardized protocols (e.g., 70% methanol, 30-minute sonication) improve reproducibility .
  • Column selectivity : C18 columns with differing particle sizes (e.g., 3 µm vs. 5 µm) alter retention times. Cross-lab validation using reference materials (e.g., Sigma-Aldrich standards) is critical .
  • Data normalization : Expressing results as µg/g dry weight versus fresh weight introduces variability. Transparent reporting of normalization methods is essential .

Q. What experimental designs are optimal for studying this compound’s stability under food-processing conditions?

  • Controlled degradation studies : Expose purified this compound to thermal (e.g., 40–100°C) and oxidative (H₂O₂) stresses, monitoring degradation via HPLC-MS. Include kinetic modeling (e.g., first-order decay constants) .
  • Matrix-specific stability assays : Simulate raisin processing (e.g., alkaline dipping, sun-drying) and compare phenolic retention using factorial designs (e.g., 2×2: temperature × drying duration) .
  • Replication : Triplicate assays with negative controls (e.g., untreated samples) to account for environmental variability .

Q. How can researchers address contradictory findings regarding this compound’s bioavailability in human studies?

Contradictions may stem from:

  • Bioaccessibility vs. absorption : In vitro digestion models (e.g., INFOGEST protocol) quantify bioaccessibility, while in vivo trials with stable isotope labeling track absorption. Confounding factors (e.g., gut microbiota diversity) require stratification in human cohorts .
  • Dose-response variability : Administer standardized doses (e.g., 50–200 mg/day) with crossover designs to control inter-individual differences. Plasma quantification via LC-MS/MS with deuterated internal standards enhances accuracy .

Q. What strategies validate the role of this compound in plant defense mechanisms against pathogens?

  • Metabolomic profiling : Compare phenolic profiles of infected vs. healthy tissues using untargeted LC-MS. Co-localization with pathogenesis-related (PR) proteins (e.g., chitinases) supports defensive roles .
  • Gene silencing : Knock down biosynthetic genes (e.g., HCT for hydroxycinnamoyl transferase) in model plants (e.g., Arabidopsis) and assess pathogen susceptibility .
  • Field trials : Apply exogenous this compound to crops and monitor disease incidence, controlling for environmental variables via randomized block designs .

Methodological Guidelines

  • Data transparency : Share raw chromatograms, calibration data, and statistical scripts in repositories like Zenodo or Figshare to enable replication .
  • Critical literature evaluation : Use tools like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design rigor when reviewing conflicting evidence .
  • Interdisciplinary collaboration : Engage statisticians for power analyses and chemists for method optimization to strengthen validity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.